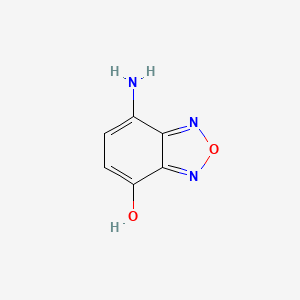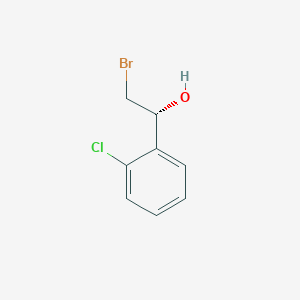
(1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol: is an organic compound that features both bromine and chlorine atoms attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol typically involves the bromination of 1-(2-chlorophenyl)ethanol. This can be achieved using bromine or a bromine-containing reagent under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce high yields of this compound. The reaction conditions are optimized to ensure purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
Chemistry: (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be used to synthesize new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form bonds with various biological molecules, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (1R)-2-chloro-1-(2-chlorophenyl)ethan-1-ol
- (1R)-2-bromo-1-(3-chlorophenyl)ethan-1-ol
- (1R)-2-bromo-1-(4-chlorophenyl)ethan-1-ol
Comparison: (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol is unique due to the specific positioning of the bromine and chlorine atoms. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications.
Properties
Molecular Formula |
C8H8BrClO |
|---|---|
Molecular Weight |
235.50 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2/t8-/m0/s1 |
InChI Key |
ZASGHPFWAAEKAD-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CBr)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CBr)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



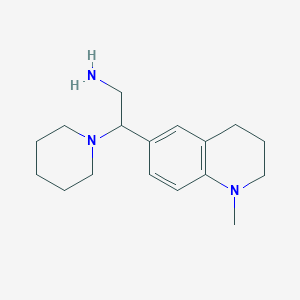

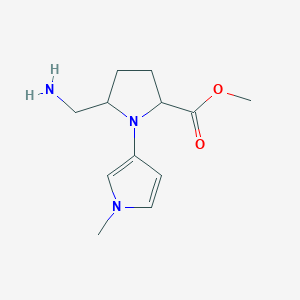
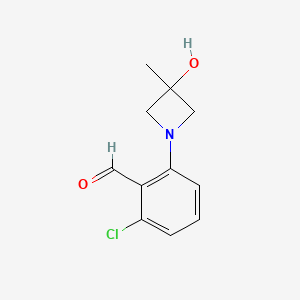

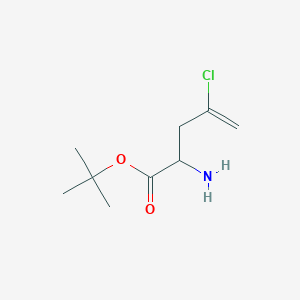
![4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13213736.png)
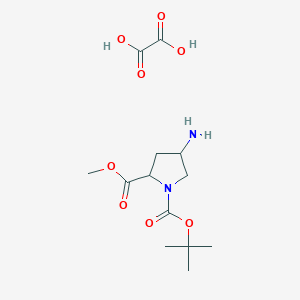
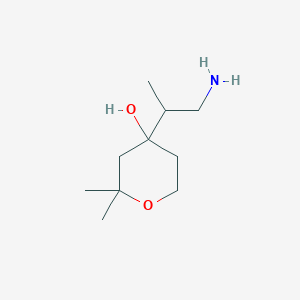
![4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13213753.png)
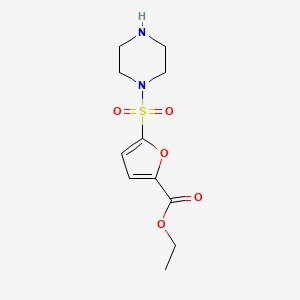
![1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13213759.png)
